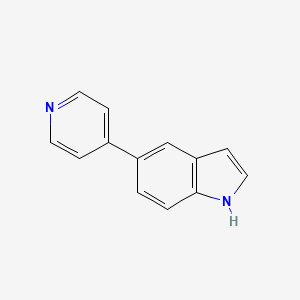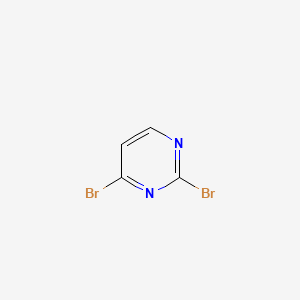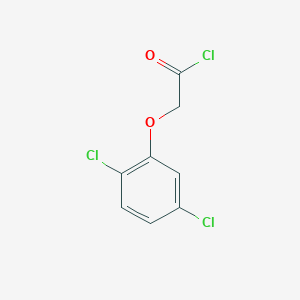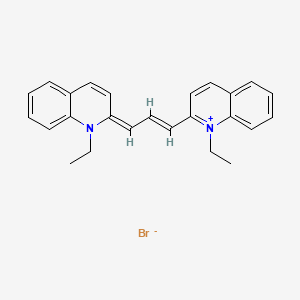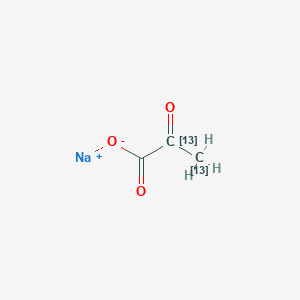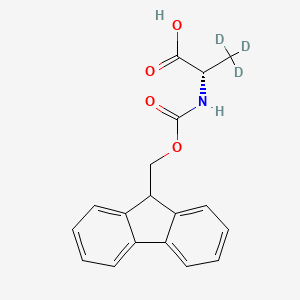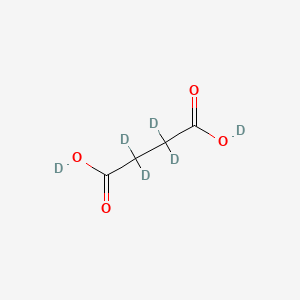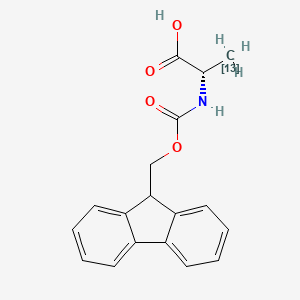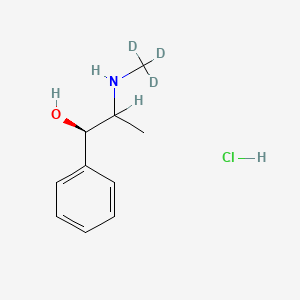![molecular formula C14H9NO B1316358 Benzo[h]quinoline-2-carbaldehyde CAS No. 904886-12-0](/img/structure/B1316358.png)
Benzo[h]quinoline-2-carbaldehyde
説明
Benzo[h]quinoline-2-carbaldehyde is a chemical compound with the molecular formula C14H9NO . It has a molecular weight of 207.23 . It is a white to yellow solid .
Synthesis Analysis
Benzo[h]quinoline-2-carbaldehyde can be synthesized from 2-mercaptoquinoline-3-carbaldehyde . It has also been used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions .Molecular Structure Analysis
The InChI code for Benzo[h]quinoline-2-carbaldehyde is 1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Benzo[h]quinoline-2-carbaldehyde has been used in the synthesis of various derivatives, including triazolethione, imidazolone, thiazolidinone, and thiazole derivatives . It has also been used in the synthesis of 3-(2-quinolyl)-1-phenyl-2-propenone .Physical And Chemical Properties Analysis
Benzo[h]quinoline-2-carbaldehyde is a white to yellow solid . It has a molecular weight of 207.23 . The compound is stored at a temperature of +4C .科学的研究の応用
Medicinal Chemistry and Drug Design
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches . This review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
Synthesis of Benzoquinoline-Based Heterocycles
A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon, 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . The titled thiosemicarbazone scaffold was conducted with some carbon-centered electrophilic reagents such as acetic anhydride, chloroacetyl chloride, chloroacetic acid, 2-bromo-1-(3-nitrophenyl)ethan-1-one, 2-chloro-N-phenylacetamide, and dimethyl but-2-ynedioate to achieve triazolethione, imidazolone, thiazolidinone, and thiazole derivatives . The antioxidant activity screening of the produced compounds revealed that thiazole and triazolethione derivatives were the most potent .
Fluorescent Sensor for the Detection of Hg²⁺
2-Quinolinecarboxaldehyde has been used in the preparation of a sugar-quinoline fluorescent sensor for the detection of Hg²⁺ in natural water . This application falls under the field of analytical chemistry, where the compound is used to create a sensor that can detect the presence of mercury ions in water. The sensor works by emitting fluorescence when it comes into contact with Hg²⁺ ions .
Antimicrobial Activity
Quinoline derivatives have shown significant antibacterial and antifungal activities . For example, the bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms . This application falls under the field of medicinal chemistry and pharmacology, where the compound is used to develop new antimicrobial agents .
Transition Metal Catalysis
Cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines offers a straightforward approach to benzo[h]quinolines and benzo[c]-acridines . This process involves the use of transition metal or Brønsted acid catalysis . A direct electrophilic activation by trifluoromethanesulfonic acid induces an almost quantitative cyclization of the o-aryl (phenylethynyl) fragment . PtCl2 efficiently catalyzes cyclization of 2-aryl-3-ethynylhetarenes . This application falls under the field of organic chemistry, where the compound is used to synthesize fused aromatic systems .
Corrosion Inhibition
2-Chlorobenzo[h]quinoline-3-carbaldehyde can be used in the preparation of corrosion inhibitors . This application falls under the field of materials science and engineering, where the compound is used to protect materials from corrosion .
将来の方向性
Benzo[h]quinoline-2-carbaldehyde and its derivatives have shown potential in various fields. For instance, they have shown wound healing, antibacterial, DNA binding, and in vitro antioxidant activity . They have also shown significant α-glucosidase inhibition . These findings suggest that Benzo[h]quinoline-2-carbaldehyde and its derivatives could be further studied for their potential therapeutic applications .
特性
IUPAC Name |
benzo[h]quinoline-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDYPKKCCHZQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569066 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[h]quinoline-2-carbaldehyde | |
CAS RN |
904886-12-0 | |
| Record name | Benzo[h]quinoline-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

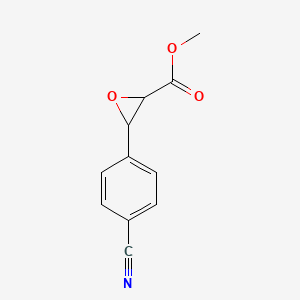
![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)
![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)
